molecular formula C17H19NO3 B2404516 (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid CAS No. 32818-06-7

(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid

Cat. No.: B2404516
CAS No.: 32818-06-7
M. Wt: 285.343
InChI Key: UCAURZDMFQZLRB-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid typically involves the condensation of 2-hydroxy-naphthaldehyde with an appropriate amine under reflux conditions. The reaction is carried out in an ethanol solvent, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is unique due to its specific structural features, such as the combination of a naphthalene ring and an acetamido group. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

(2S)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11(2)16(17(20)21)18-15(19)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAURZDMFQZLRB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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